molecular formula C11H14 B1612041 4-(2-Methylphenyl)-1-butene CAS No. 45892-60-2

4-(2-Methylphenyl)-1-butene

Cat. No.: B1612041
CAS No.: 45892-60-2
M. Wt: 146.23 g/mol
InChI Key: RBXMJJPKDPWGKJ-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1-butene is an organic compound with the molecular formula C11H14 It is a derivative of butene, where a 2-methylphenyl group is attached to the fourth carbon atom of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-1-butene can be achieved through several methods. One common approach involves the alkylation of 2-methylphenyl with 1-butene under the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts such as palladium or nickel. These catalysts facilitate the coupling of 2-methylphenyl halides with butene derivatives under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield the corresponding saturated hydrocarbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Alcohols, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4-(2-Methylphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1-butene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. The aromatic ring and the butene chain provide sites for electrophilic and nucleophilic attacks, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-butene: Similar structure but lacks the methyl group on the phenyl ring.

    4-(2-Chlorophenyl)-1-butene: Similar structure with a chlorine substituent instead of a methyl group.

    4-(2-Methoxyphenyl)-1-butene: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

4-(2-Methylphenyl)-1-butene is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and physical properties. This methyl group can affect the compound’s electron density, making it more or less reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

1-but-3-enyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3,5-7,9H,1,4,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXMJJPKDPWGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593176
Record name 1-(But-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45892-60-2
Record name 1-(But-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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